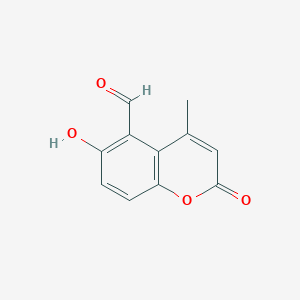

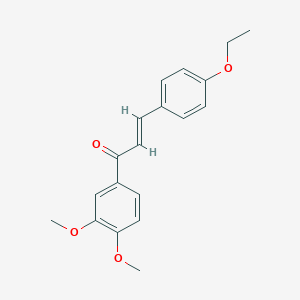

2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine

Descripción general

Descripción

Carbazole derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers . They have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . This makes them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Synthesis Analysis

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The preparation of carbazole having functionalization in 3,6 position and N-vinyl carbazole from 9H-carbazole are quite simple .

Molecular Structure Analysis

The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length . Poly (2,7-carbazole) exhibits more extended conjugation length because of the presence of lower bandgap energy values and the presence of poly para phenylene (PPP) like structure .

Chemical Reactions Analysis

Carbazole units are more advantageous because of their intriguing properties includes the presence of bridged biphenyl unit providing a material with a lower bandgap, the inexpensive raw material (9H-carbazole), and the natural functionalizing ability of nitrogen atom .

Physical And Chemical Properties Analysis

Carbazole (CZ) based polymeric and oligomeric compounds have versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .

Aplicaciones Científicas De Investigación

Electropolymerization

Carbazole-based compounds, including our compound of interest, are attractive due to their important photochemical and thermal stability and good hole-transport ability . They can be used in the electropolymerization processes, which is a method of forming a polymer film on a substrate by applying an electric current .

Biosensors

Polycarbazole and its derivatives, including our compound, can be used in the development of biosensors . These materials have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them suitable for this application .

Corrosion Inhibition

Carbazole-based compounds can be used as corrosion inhibitors . Their good chemical and environmental stability make them suitable for this application .

Photovoltaics

Carbazole compounds have been used in photovoltaic devices . Their excellent charge transport ability and strong fluorescence make them ideal for this application .

Electroluminescent Devices

Carbazole-based compounds have potential industrial applications in electroluminescent applications . They have good environmental stability and photoconductivity, which are important properties for this application .

Field-Effect Transistors

Carbazole-based compounds can be used in field-effect transistors . Their excellent electrical and electrochemical properties make them suitable for this application .

Supercapacitors

Carbazole-based compounds can be used in supercapacitors . Their good hole-transport ability and excellent charge transport ability make them ideal for this application .

Light Emitting Diodes (LEDs)

Carbazole-based compounds can be used in the development of light emitting diodes (LEDs) . Their strong fluorescence and good environmental stability make them suitable for this application .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c1-3-19(4-2)9-10-20-17-7-5-13(21(23)24)11-15(17)16-12-14(22(25)26)6-8-18(16)20/h5-8,11-12H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXHSPDYFQLEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1',5'-dimethyl-2'-phenyl-4-(phenyldiazenyl)-2',3'-dihydro-3'-oxo-3,4'-bi[1H-pyrazole]-5-amine](/img/structure/B432732.png)

methanone](/img/structure/B432781.png)

![6-Benzyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B432795.png)

![2-(6-methylpyridin-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432809.png)

![4-(Indolo[3,2-b]quinoxalin-6-ylmethyl)morpholine](/img/structure/B432814.png)

![6-(2-chlorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B432821.png)

![6-chloro-2-(4-phenyl-1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432825.png)

![N-[2-(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)ethyl]-N-naphthalen-1-ylacetamide](/img/structure/B432829.png)

![6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432834.png)

![2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432836.png)